Home > Products > Screening Compounds P85135 > Monosialoganglioside GM1
Monosialoganglioside GM1 -

Monosialoganglioside GM1

Catalog Number: EVT-1571413
CAS Number:
Molecular Formula: C73H131N3O31
Molecular Weight: 1546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.
Overview

Monosialoganglioside GM1 is a complex glycosphingolipid that plays critical roles in cellular communication, neuronal development, and various biological processes. It is primarily found on the surface of mammalian cells, particularly in the nervous system. GM1 is known to influence neurobiological functions, including promoting neurite outgrowth and modulating inflammatory responses in microglia, the resident immune cells of the central nervous system. Its significance extends to potential therapeutic applications in neurodegenerative diseases and other neurological disorders.

Source

GM1 is derived from the enzymatic modification of simpler glycosphingolipids, particularly through the addition of sialic acid to lactosylceramide. This compound can be isolated from biological tissues or synthesized in the laboratory using various chemical methods.

Classification

Monosialoganglioside GM1 belongs to the class of gangliosides, which are glycosphingolipids characterized by one or more sialic acid residues. Gangliosides are classified based on their carbohydrate composition and the number of sialic acid residues present, with GM1 being a member of the GM series, specifically containing one sialic acid.

Synthesis Analysis

The synthesis of Monosialoganglioside GM1 can be accomplished through several methods, including total chemical synthesis and chemoenzymatic approaches.

Methods

  1. Total Chemical Synthesis: This method involves constructing GM1 from simpler sugar units using glycosylation reactions. For instance, a [3+2] strategy has been employed where a trisaccharide acceptor is reacted with a disaccharide donor to form the pentasaccharide structure characteristic of GM1 .
  2. Chemoenzymatic Synthesis: A modular chemoenzymatic cascade assembly (MOCECA) strategy allows for the large-scale synthesis of gangliosides by combining various oligosaccharides and ceramides in a controlled manner. This method has demonstrated high efficiency and scalability, producing GM1 at hectogram scales while maintaining structural integrity and purity .

Technical Details

The chemical synthesis often involves protecting groups to prevent unwanted reactions during glycosylation steps. For example, specific protective groups can enhance stereoselectivity and yield during the formation of GM1's complex structure . Chemoenzymatic methods utilize enzymes such as sialyltransferases to facilitate specific glycosidic bond formations under mild conditions, minimizing side reactions.

Molecular Structure Analysis

Monosialoganglioside GM1 has a complex molecular structure characterized by a ceramide backbone linked to a pentasaccharide chain that includes a single sialic acid residue.

Structure

  • Chemical Formula: C_44H_73N_2O_20
  • Molecular Weight: Approximately 1009 g/mol
  • Structural Features: The structure consists of a long hydrophobic fatty acid tail (ceramide) and a hydrophilic carbohydrate head group that includes glucose, galactose, N-acetylgalactosamine, and sialic acid.
Chemical Reactions Analysis

The synthesis of GM1 involves several key reactions:

  • Glycosylation Reactions: The formation of glycosidic bonds between monosaccharides is crucial for building the carbohydrate portion of GM1.
  • Deprotection Steps: Following glycosylation, protective groups must be removed to yield the final product.
  • Enzymatic Modifications: Enzymes such as CMP-sialic acid synthetase and various sialyltransferases are utilized to introduce sialic acid into the growing oligosaccharide chain .

Technical Details

The efficiency of glycosylation reactions can be influenced by factors such as temperature, solvent choice, and concentration ratios of reactants. For example, using specific protective groups can improve reaction yields significantly by reducing steric hindrance during coupling reactions .

Mechanism of Action

Monosialoganglioside GM1 exerts its biological effects through several mechanisms:

  • Neurite Outgrowth Promotion: GM1 has been shown to enhance neurite outgrowth in neuronal cells by interacting with growth factor receptors and modulating signaling pathways involved in cell growth and differentiation .
  • Anti-inflammatory Effects: It reduces inflammatory responses in microglia by inhibiting pro-inflammatory cytokine production and promoting an anti-inflammatory phenotype. The presence of sialic acid in its structure is crucial for these effects .
  • Membrane Microdomain Formation: GM1 participates in forming lipid rafts within cellular membranes, facilitating signaling processes crucial for neuronal function and communication .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like chloroform and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze under alkaline conditions.
  • Reactivity: Can undergo hydrolysis, oxidation, or reduction depending on environmental conditions.
Applications

Monosialoganglioside GM1 has several scientific uses:

  • Neuroscience Research: Used extensively in studies investigating neuronal signaling pathways, neurodevelopmental processes, and neurodegenerative diseases.
  • Therapeutics Development: Potential applications in drug development for treating neurodegenerative diseases such as Alzheimer's disease due to its neuroprotective properties.
  • Bioconjugation Studies: Functionalized derivatives of GM1 are used as probes for studying ganglioside interactions with proteins and other biomolecules .
Introduction to Monosialoganglioside GM1

Definition and Biochemical Classification

Monosialoganglioside GM1 (GM1) is a sialic acid-containing glycosphingolipid classified within the ganglio-series of gangliosides. Its molecular structure consists of a pentasaccharide headgroup (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-) linked to a ceramide lipid anchor, with a single sialic acid residue (N-acetylneuraminic acid) attached via an α2-3 linkage to the terminal galactose [3] [9]. This molecular architecture places GM1 in the a-pathway ganglioside subgroup, serving as a biosynthetic precursor for more complex gangliosides like GD1a. GM1 is distinguished from disialogangliosides (e.g., GD1a, GD2) and trisialogangliosides (e.g., GT1b) by its single sialic acid moiety [3]. Biochemically, GM1 is characterized by its amphipathic properties, with the hydrophilic glycan headgroup facing the extracellular space and the hydrophobic ceramide embedded in the plasma membrane's outer leaflet. This orientation facilitates its crucial roles in cell signaling, adhesion, and membrane organization [9]. Among gangliosides, GM1 exhibits unique blood-brain barrier permeability, enabling its therapeutic exploration for neurological disorders [4].

Table 1: Structural Components of GM1 Ganglioside

Component TypeChemical StructurePosition/Linkage
Sialic AcidN-acetylneuraminic acidα2-3 to terminal galactose
Oligosaccharide ChainGalβ1-3GalNAcβ1-4Galβ1-4Glcβ1-Attached to ceramide
Ceramide MoietySphingosine + Fatty acidHydrophobic membrane anchor
Ganglio-series CoreGalNAcβ1-4GalDefines ganglioside subclass

Historical Discovery and Early Research Milestones

The discovery of gangliosides traces back to Ernst Klenk's pioneering work in 1935, when he isolated a novel glycolipid from the brains of patients with Tay-Sachs disease. Klenk coined the term "ganglioside" in 1942 to reflect the glycolipid's occurrence in ganglion cells and its chemical characteristics [3] [4]. The structural elucidation of GM1 advanced significantly through the contributions of Tadashi Yamakawa in 1951, who identified sialic acid-containing "hematoside" (later characterized as GM3) in horse erythrocytes, establishing foundational knowledge of ganglioside diversity [3] [4]. Lars Svennerholm's research in the 1950s and 1960s provided the systematic classification of gangliosides (GM, GD, GT series) based on their migration patterns in chromatography, with GM1 recognized as the most abundant brain ganglioside [4].

The therapeutic potential of GM1 began emerging in the 1970s-1980s through experimental studies demonstrating its neurotrophic effects. Seminal investigations revealed that GM1 administration enhanced neurite outgrowth, neuronal survival, and functional recovery in animal models of neural injury [1] [7]. This preclinical work culminated in the first clinical trials for spinal cord injury in the 1990s, where GM1 administration (initiated after methylprednisolone treatment) accelerated neurological recovery, though without altering long-term outcomes [7]. Concurrently, GM1's role as the primary receptor for cholera toxin was established, explaining the toxin's mechanism of cellular entry and pathogenesis of secretory diarrhea [3].

Table 2: Historical Milestones in GM1 Research

Time PeriodKey MilestonePrincipal Investigators/Research Groups
1935-1942Initial isolation and naming of gangliosidesErnst Klenk
1951Discovery of sialic acid in erythrocyte glycolipidsTadashi Yamakawa
1956-1963Development of ganglioside classification systemLars Svennerholm
1970s-1980sIdentification of GM1's neurotrophic propertiesMultiple groups (USA/Italy)
1980sEstablishment as cholera toxin receptorHolmgren et al.
1990sPhase III clinical trials for spinal cord injuryGeisler et al.

Global Research Trends: Bibliometric Analysis (1942–Present)

Bibliometric analysis of GM1 research reveals distinct temporal publication patterns and shifting scientific priorities. Publications appeared as early as 1942 in the Science Citation Index, but research remained limited until the 1970s, when annual output began accelerating. The 1980s witnessed exponential growth (784 documents), culminating in a peak during the 1990s (3,355 articles) before slightly declining in the 2000s (3,023 articles) [4] [6]. This trajectory reflects initial biochemical characterization phases (1940s-1960s), expansion into neurobiology (1970s-1990s), and subsequent consolidation and translational focus.

Geographically, the United States has consistently dominated GM1 research, producing the highest volume of publications across all decades. Japan and Germany emerged as the second and third most productive nations, respectively, reflecting strong neurochemistry and glycolipid research traditions in these countries [4] [6]. Institutionally, the University of Milan (Italy), Nagoya University (Japan), and the Medical College of Georgia (USA) have been leading contributors, particularly in neuroregeneration and glycobiology domains [6].

Journal analysis identifies the Journal of Biological Chemistry, Journal of Neurochemistry, and Biochemistry as the core publishing venues, collectively disseminating foundational work on GM1’s structure, metabolism, and neurological functions [2] [4]. Thematically, research focus has evolved from structural characterization and biosynthesis (pre-1980s) to neurotrophic mechanisms and therapeutic applications (1990s-2000s). More recently, publications have increasingly addressed GM1’s roles in neurodegeneration (Alzheimer’s, Parkinson’s) and complement system regulation, reflecting emerging therapeutic frontiers [9] [10].

Table 3: Bibliometric Analysis of GM1 Research (1942-2011)

Bibliometric ParameterTrends/FindingsSources
Publication VolumePeak in 1990s (3,355 articles), slight decline in 2000s (3,023) [4]
Top Countries1. USA, 2. Japan, 3. Germany [4] [6]
Leading InstitutionsUniversity of Milan, Nagoya University, Medical College of Georgia [6]
Core JournalsJournal of Biological Chemistry, Journal of Neurochemistry, Biochemistry [2] [4]
Research Focus ShiftStructural studies → Neurotrophic applications → Neurodegeneration/complement regulation [4] [9] [10]

Properties

Product Name

Monosialoganglioside GM1

IUPAC Name

(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Molecular Formula

C73H131N3O31

Molecular Weight

1546.8 g/mol

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1

InChI Key

QPJBWNIQKHGLAU-BVLUPYCXSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

Ceramide, Monosialosyl Tetraglycosyl
G(M1) Ganglioside
Ganglioside, GM1
GM1 Ganglioside
GM1a Monosialoganglioside
Monosialoganglioside, GM1a
Monosialosyl Tetraglycosyl Ceramide
Tetraglycosyl Ceramide, Monosialosyl

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.